molecular formula C10H17N3O3S B3043722 tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate CAS No. 914216-58-3

tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate

Cat. No.: B3043722
CAS No.: 914216-58-3
M. Wt: 259.33 g/mol
InChI Key: PNELZZOUWJHUHO-UHFFFAOYSA-N
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Description

tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate is a compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole derivative. One common method involves the use of di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate . This intermediate is then reacted with an appropriate ethylsulfanyl-substituted oxadiazole to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Alkyl or aryl-substituted carbamates.

Scientific Research Applications

tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    tert-butyl N-{[5-(phenylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate:

Uniqueness

tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-5-17-9-13-12-7(15-9)6-11-8(14)16-10(2,3)4/h5-6H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNELZZOUWJHUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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